molecular formula C14H9BrO2 B15063273 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one CAS No. 87317-83-7

4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one

Cat. No.: B15063273
CAS No.: 87317-83-7
M. Wt: 289.12 g/mol
InChI Key: UTCSIUINGCNEKX-UHFFFAOYSA-N
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Description

4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a bromomethyl group attached to the chromenone core, which enhances its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-2H-chromen-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using less hazardous solvents and reagents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted coumarin derivatives with various functional groups.

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Methylated coumarin derivatives.

Mechanism of Action

The mechanism of action of 4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzymes or disruption of cellular processes. The compound’s chromenone core can also interact with DNA and proteins, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE is unique due to its bromomethyl group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new bioactive compounds .

Properties

CAS No.

87317-83-7

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

4-(bromomethyl)benzo[h]chromen-2-one

InChI

InChI=1S/C14H9BrO2/c15-8-10-7-13(16)17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-7H,8H2

InChI Key

UTCSIUINGCNEKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CBr

Origin of Product

United States

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